![molecular formula C10H6BrFN2O2 B1518046 4-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1156392-56-1](/img/structure/B1518046.png)
4-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
4-Bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a small molecule that is used in a variety of laboratory experiments. It is an organic compound with a unique chemical structure that can be used to synthesize a variety of compounds with different properties. This molecule has a range of applications in scientific research, including in the fields of medicinal chemistry, biochemistry, and pharmaceuticals.
Scientific Research Applications
Radiotracer Development
The compound 4-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid has been investigated for its potential in the development of radiotracers for medical imaging. A study demonstrated the feasibility of nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride to synthesize radiolabeled compounds, including one that could serve as a radiotracer for studying CB1 cannabinoid receptors in the animal brain using positron emission tomography (PET) (Katoch-Rouse & Horti, 2003).
Crystal Structure Analysis
Another research avenue involves the synthesis and crystallographic analysis of pyrazole compounds, where derivatives of 4-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid have been prepared and characterized. These compounds, including 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been analyzed for their structural properties using X-ray crystallography, highlighting the interactions between the pyrazole ring and substituted groups (Loh et al., 2013).
Synthetic Methodology Improvement
The compound has also been a focal point in studies aimed at improving synthetic methodologies for pyrazole derivatives. Research in this area includes the development of microwave-assisted and continuous flow multistep synthesis protocols for 4-(pyrazol-1-yl)carboxanilides, active as inhibitors of transient receptor potential channels. These studies have achieved a dramatic reduction in overall synthesis time and improved product yields, showcasing the compound's role in enhancing synthetic efficiency in organic chemistry (Obermayer, Glasnov & Kappe, 2011).
Nonlinear Optical Materials
Additionally, derivatives of 4-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid have been explored for their potential as nonlinear optical (NLO) materials. These compounds exhibit significant optical nonlinearity, which is a desirable property for optical limiting applications. This research not only expands the compound's applications in materials science but also contributes to the development of novel NLO materials with enhanced performance (Chandrakantha et al., 2013).
properties
IUPAC Name |
4-bromo-1-(4-fluorophenyl)pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2O2/c11-8-5-14(13-9(8)10(15)16)7-3-1-6(12)2-4-7/h1-5H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVBKMGQINVBER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=N2)C(=O)O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid | |
CAS RN |
1156392-56-1 | |
Record name | 4-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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